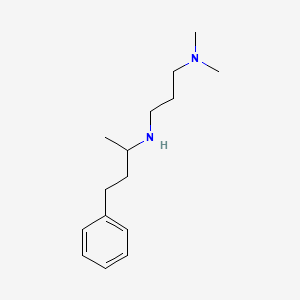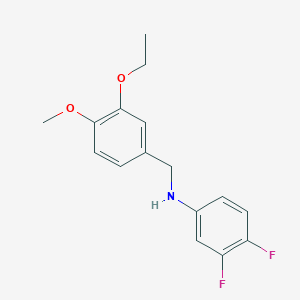![molecular formula C15H17NOS B3853159 N-[(4-methoxyphenyl)methyl]-2-methylsulfanylaniline](/img/structure/B3853159.png)
N-[(4-methoxyphenyl)methyl]-2-methylsulfanylaniline
描述
N-[(4-methoxyphenyl)methyl]-2-methylsulfanylaniline is an organic compound that belongs to the class of secondary amines It features a methoxyphenyl group attached to a methylsulfanylaniline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-methylsulfanylaniline can be achieved through several methods. One common approach involves the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are selective and do not affect reducible substituents like nitro and chloride groups during the reduction process .
Industrial Production Methods
In industrial settings, the production of secondary amines like this compound often involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity .
化学反应分析
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-methylsulfanylaniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
N-[(4-methoxyphenyl)methyl]-2-methylsulfanylaniline has several scientific research applications:
Biology: The compound is used in the study of biological processes and interactions due to its structural properties.
Medicine: It is a constituent of many pharmaceuticals, including antidepressants and analgesics.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-methylsulfanylaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
N-[(4-methoxyphenyl)methyl]-2-methylsulfanylaniline is unique due to its specific structural features, such as the methoxyphenyl and methylsulfanylaniline groups, which confer distinct chemical and biological properties compared to similar compounds .
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-17-13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)18-2/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYGEFNNNXNNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline](/img/structure/B3853103.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-(methylthio)aniline](/img/structure/B3853106.png)


![2,3-dihydro-1H-inden-5-yl[(4-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B3853119.png)
![3-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B3853124.png)
![ethyl 1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinecarboxylate](/img/structure/B3853140.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine](/img/structure/B3853148.png)

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}propanamide](/img/structure/B3853157.png)

